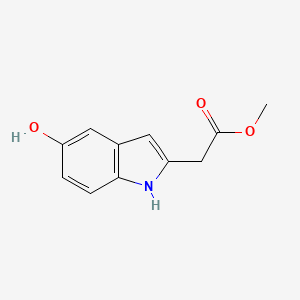

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate

Description

Overview of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the development of therapeutic agents. researchgate.netchula.ac.thnih.gov This aromatic heterocyclic scaffold is present in numerous natural products, such as the essential amino acid tryptophan, and serves as the core for many synthetic drugs. nih.govsigmaaldrich.com The unique physicochemical properties of the indole nucleus, including its ability to participate in hydrogen bonding and π-stacking interactions, allow it to bind to a wide variety of biological receptors and enzymes with high affinity. chula.ac.thsigmaaldrich.com

This versatility has led to the development of indole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective effects. researchgate.netnih.govbenthamscience.com The structural rigidity and planarity of the indole scaffold provide a well-defined framework that can be functionalized at multiple positions, enabling chemists to fine-tune the biological activity and create highly specific therapeutic agents. nih.gov Marketed drugs such as indomethacin (B1671933) (an anti-inflammatory agent), sumatriptan (B127528) (an anti-migraine drug), and ondansetron (B39145) (an anti-emetic) underscore the therapeutic success of indole-based compounds. chula.ac.thbenthamscience.com

Significance of Hydroxylated Indoles in Biological Systems

The introduction of a hydroxyl (-OH) group onto the indole scaffold can profoundly influence a molecule's biological properties. Hydroxylation, often occurring at the C5 position, is a key metabolic step for many endogenous and synthetic indoles. nih.gov For instance, serotonin (B10506), a critical neurotransmitter, is 5-hydroxytryptamine. This hydroxylation increases the polarity of the indole, which can enhance its water solubility and ability to form hydrogen bonds with biological targets. nih.gov

In medicinal chemistry, the presence of a hydroxyl group can lead to improved pharmacokinetic profiles and can serve as a handle for further chemical modification. Hydroxylated indole derivatives have shown a range of biological activities. For example, some 5-hydroxyindole (B134679) analogs have been investigated for their antimicrobial properties. chula.ac.th The position of the hydroxyl group is crucial, as it can dictate the molecule's binding orientation and interaction with specific amino acid residues within a protein's active site.

Role of Acetate (B1210297) Moieties in Biologically Active Indole Derivatives

The acetate group (-CH₂COOR) is another important functional moiety that can be appended to the indole scaffold, often at the C2 or C3 position. The presence of an acetate side chain can significantly impact a compound's biological activity. For example, Indole-3-acetic acid is a well-known plant hormone. nih.gov In drug design, the acetate group can act as a linker or a pharmacophore itself.

When the acetate is in its ester form, such as a methyl acetate, it can serve as a prodrug. The ester can be hydrolyzed by esterases in the body to release the corresponding carboxylic acid, which may be the active form of the molecule. This strategy can be used to improve the absorption and distribution of a drug. The nature of the ester (e.g., methyl, ethyl) can also be varied to modulate the rate of hydrolysis and, therefore, the drug's release profile. For instance, the synthesis of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has been documented as part of the development of non-steroidal anti-inflammatory drugs. core.ac.uk

Current Research Landscape and Unexplored Avenues for Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate Research

A comprehensive review of the scientific literature reveals a significant gap in the research specifically concerning This compound . While numerous studies have focused on related structures, such as indole-3-acetic acid derivatives or indoles with different substitution patterns at the 2 and 5 positions, this particular compound appears to be largely unexplored. sigmaaldrich.comcore.ac.ukchemeo.com

This lack of specific research presents a compelling opportunity for new avenues of investigation. The combination of a 5-hydroxy group and a 2-acetate (B119210) moiety on the indole scaffold suggests several potential areas of interest:

Anticancer Research: Given that many indole derivatives exhibit antiproliferative activity, this compound could be synthesized and screened against various cancer cell lines. nih.gov

Antimicrobial Studies: The documented antimicrobial activity of some 5-hydroxyindole analogs provides a rationale for testing this compound against a panel of bacteria and fungi. chula.ac.th

Neuropharmacology: The structural similarity to serotonin and other neuroactive indoles suggests that it could be evaluated for activity at various receptors in the central nervous system.

The synthesis of this compound would likely involve multi-step synthetic sequences common in indole chemistry. nih.govorgsyn.org Subsequent characterization and biological evaluation would be crucial first steps in understanding the potential of this unexplored molecule. Its unique combination of functional groups makes it a promising candidate for future drug discovery and chemical biology research.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 2-(5-hydroxy-1H-indol-2-yl)acetate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)6-8-4-7-5-9(13)2-3-10(7)12-8/h2-5,12-13H,6H2,1H3 |

InChI Key |

PTUCNYURLJGPTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(N1)C=CC(=C2)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate

Chemical Modifications of the Methyl Ester Moiety

The methyl ester group at the C2 position of the indole (B1671886) ring is a primary site for functionalization, offering straightforward pathways to amides, carboxylic acids, and alcohols.

One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(5-hydroxy-1H-indol-2-yl)acetic acid. This reaction is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water. mdpi.com The resulting carboxylic acid is a key intermediate for the synthesis of a variety of derivatives, including more complex esters and amides. evitachem.com

Amidation of the methyl ester can be accomplished by direct reaction with an amine. This transformation is often facilitated by heating and can provide a diverse range of N-substituted amides. The reactivity of the ester towards aminolysis can be enhanced by converting the carboxylic acid to a more reactive species like an acyl chloride. pharmacy180.com

Furthermore, the methyl ester can be reduced to the corresponding primary alcohol, 2-(5-hydroxy-1H-indol-2-yl)ethanol. This reduction is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran.

Reactions at the 5-Hydroxy Group: Ethers and Esters

The phenolic 5-hydroxy group is another key functional handle that allows for significant structural diversification through the formation of ethers and esters.

O-alkylation to form ethers is a common strategy. organic-chemistry.org This is typically achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base like sodium hydride (NaH) to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups.

Similarly, O-acylation leads to the formation of esters at the 5-position. This can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. pharmacy180.com This reaction introduces an acyl group, which can modulate the electronic properties and lipophilicity of the molecule.

Functionalization at the Indole Nitrogen (N1-position)

The indole nitrogen (N1-position) is a nucleophilic center that readily participates in various chemical transformations, including alkylation, acylation, and sulfonylation.

N-alkylation is a frequently employed modification. nih.gov The indole nitrogen can be deprotonated with a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate). nih.gov This reaction provides a straightforward method for introducing diverse substituents at the N1-position, which can significantly influence the biological activity and physical properties of the resulting indole derivatives. acs.org

N-acylation introduces an acyl group onto the indole nitrogen. d-nb.info This is often achieved by reacting the indole with an acyl chloride or anhydride. beilstein-journals.orgresearchgate.net Thioesters have also been explored as effective acylating agents in the presence of a base like cesium carbonate (Cs2CO3). d-nb.info N-acylation can serve as a means to introduce a variety of functional groups or to protect the indole nitrogen during subsequent reactions. acs.org

N-sulfonylation , the reaction with a sulfonyl chloride in the presence of a base, yields N-sulfonylated indoles. This modification can alter the electronic character of the indole ring and provide a handle for further functionalization.

Electrophilic Aromatic Substitution and Directed Functionalization on the Indole Ring

The electron-rich indole nucleus is susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site. However, the presence of activating (5-OH) and directing (C2-acetate) groups influences the regioselectivity of these reactions.

Given that the C2 and C3 positions are already substituted, electrophilic attack is directed to other positions on the benzene (B151609) portion of the indole ring. The hydroxyl group at the C5 position is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, bromination of similar 5-hydroxyindole (B134679) derivatives with bromine in acetic acid has been shown to yield the 6-bromoindole.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents like nitric acid in sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a versatile intermediate for further derivatization.

Formylation: The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a common method for introducing a formyl group onto electron-rich aromatic rings like indoles. For 5-hydroxyindoles, formylation is likely to occur at the C4 or C6 position.

Strategies for Side Chain Diversification at the C2 Position

The acetate (B1210297) side chain at the C2 position offers opportunities for further diversification, including α-functionalization and chain extension.

α-Functionalization of the acetate side chain can be achieved by deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles to introduce substituents at the α-position. For example, reaction with an alkyl halide would lead to α-alkylation.

Chain extension strategies can be employed to modify the length and composition of the C2 side chain. For instance, the methyl ester can be reduced to the corresponding alcohol, which can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with a cyanide salt. Hydrolysis of the resulting nitrile would yield a homologated carboxylic acid.

Interactive Data Table: Summary of Chemical Transformations

| Reaction Type | Reagents and Conditions | Product Type |

| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Amidation | Amine, heat | Amide |

| Ester Reduction | LiAlH₄, THF | Primary Alcohol |

| O-Alkylation | NaH, Alkyl Halide, THF | Ether |

| O-Acylation | Acyl Chloride, Pyridine | Ester |

| N-Alkylation | NaH, Alkyl Halide, THF | N-Alkyl Indole |

| N-Acylation | Acyl Chloride or Thioester/Cs₂CO₃ | N-Acyl Indole |

| Halogenation | NBS or Br₂/AcOH | Halo-Indole |

| α-Functionalization | LDA, Electrophile | α-Substituted Acetate |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 5-hydroxyindole (B134679) derivative, the aromatic protons on the benzene (B151609) ring would appear as distinct multiplets in the downfield region (typically δ 6.5-7.5 ppm). The proton on the C4 position would likely be a doublet, coupled to the C6 proton, while the C6 and C7 protons would also show characteristic splitting patterns. The NH proton of the indole (B1671886) ring typically appears as a broad singlet in the range of δ 8.0-11.0 ppm, and the phenolic OH proton would also be a singlet, with its chemical shift being solvent-dependent. The methylene (B1212753) protons of the acetate (B1210297) group at the 2-position would resonate as a singlet, likely in the region of δ 3.5-4.0 ppm, and the methyl protons of the ester would be a sharp singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester would be found significantly downfield (δ 170-175 ppm). The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-150 ppm), with the carbon bearing the hydroxyl group (C5) and the carbons of the pyrrole (B145914) ring showing characteristic shifts. The methylene carbon of the acetate group and the methoxy (B1213986) carbon of the ester would appear in the upfield region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the aromatic protons on the benzene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methylene protons of the acetate group to the C2 and carbonyl carbons would confirm the attachment of the side chain to the indole ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is presented below, based on established knowledge of indole chemistry.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (NH) | 8.5 - 10.5 (br s) | - |

| 2 | - | ~138 |

| 3 | ~6.4 (s) | ~102 |

| 3a | - | ~128 |

| 4 | ~7.1 (d) | ~112 |

| 5 | - | ~150 |

| 6 | ~6.7 (dd) | ~112 |

| 7 | ~6.9 (d) | ~103 |

| 7a | - | ~131 |

| CH₂ | ~3.8 (s) | ~35 |

| C=O | - | ~172 |

| OCH₃ | ~3.7 (s) | ~52 |

| 5-OH | 8.0 - 9.0 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be deduced.

For this compound (C₁₁H₁₁NO₃), the expected monoisotopic mass would be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental m/z value that can be compared to the theoretical value. For instance, the [M+H]⁺ ion would be expected at a specific m/z. The high accuracy of the measurement (typically within 5 ppm) allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Ion | Theoretical m/z |

| [M]⁺ | 205.0739 |

| [M+H]⁺ | 206.0817 |

| [M+Na]⁺ | 228.0637 |

| [M-H]⁻ | 204.0661 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The presence of a broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group and the N-H stretching of the indole ring. A strong absorption band around 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and the phenolic hydroxyl group would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3500 (broad) |

| N-H stretch (indole) | 3300-3500 (moderate) |

| C=O stretch (ester) | 1700-1750 (strong) |

| C-O stretch (ester) | 1150-1250 (strong) |

| C-O stretch (phenol) | 1200-1260 (strong) |

| Aromatic C=C stretch | 1450-1600 (multiple bands) |

| Aromatic C-H stretch | 3000-3100 (moderate) |

X-ray Crystallography for Definitive Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of related structures, such as methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, demonstrates the power of this technique. nih.gov For such a molecule, X-ray diffraction would confirm the planarity of the indole ring system and provide the precise bond lengths and angles for the entire molecule. nih.gov For this compound, it would definitively establish the geometry of the acetate substituent at the 2-position and the hydroxyl group at the 5-position. Furthermore, it would reveal the hydrogen-bonding network, likely involving the hydroxyl group, the indole NH, and the ester carbonyl group, which would dictate the supramolecular assembly in the crystal lattice. nih.gov

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Intermolecular Contacts | Details of hydrogen bonding, π-stacking, and other non-covalent interactions. |

Advanced Spectroscopic Techniques for Conformational and Tautomeric Analysis

The 5-hydroxyindole scaffold introduces the possibility of tautomerism, where the molecule can exist in different isomeric forms that are readily interconvertible. The most common tautomeric equilibrium for 5-hydroxyindoles involves the keto-enol tautomerism, where the phenolic form can isomerize to a quinone-methide-like structure.

Advanced spectroscopic techniques, particularly variable-temperature NMR and specialized 2D NMR experiments, can be employed to study such dynamic processes. For example, by acquiring NMR spectra at different temperatures, it may be possible to observe changes in the chemical shifts or the appearance of new signals, which could indicate the presence of multiple tautomers in equilibrium. The rate of interconversion between tautomers can also be estimated using these methods.

Furthermore, computational chemistry, often used in conjunction with experimental spectroscopy, can provide valuable insights into the relative energies of different tautomers and conformers, helping to predict the most stable forms and to interpret the experimental data. rsc.org The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Computational Chemistry and in Silico Approaches in the Investigation of Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand, such as Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate, and in elucidating the specific interactions that stabilize the ligand-receptor complex. The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity.

Given that many indole (B1671886) derivatives exhibit anti-inflammatory properties, a common approach would be to dock this compound against enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2). nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. For instance, the hydroxyl group on the indole ring and the ester moiety of this compound would be expected to form crucial hydrogen bonds with polar residues, while the indole ring itself could engage in π-π stacking or hydrophobic interactions. wlv.ac.uk

To identify novel targets, the compound can be screened against a large library of protein structures. The results are typically presented as a table of docking scores, with lower scores indicating a higher predicted binding affinity.

| Putative Protein Target | PDB ID | Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | TYR355, ARG120, SER530 |

| Pim-1 Kinase | 5DWR | -8.5 | GLU121, LEU174 |

| HIV-1 Protease | 1HVR | -7.9 | ASP25, ILE50 |

| Estrogen Receptor Alpha | 4XI3 | -9.2 | ARG394, GLU353, HIS524 |

This table is for illustrative purposes only. The docking scores and interacting residues are hypothetical and serve to demonstrate the type of data generated from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. ncsu.edu These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with biological targets.

For this compound, key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, the generation of an electrostatic potential (ESP) map can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with the binding site of a protein. For example, the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the indole ring, would be expected to show negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

| Quantum Chemical Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table is for illustrative purposes only. The values are hypothetical and represent the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Ligand-Biomacromolecule Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govresearchgate.net MD simulations track the movements of atoms in the ligand and the protein, providing insights into the stability of the binding pose and the flexibility of the protein's active site. nih.gov

Following a promising docking result, an MD simulation would be initiated for the this compound-protein complex. The simulation would be run for a duration of nanoseconds to microseconds, and the trajectory would be analyzed for various parameters. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to assess the stability of the complex. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the predicted pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.goveurjchem.com A QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. nih.gov

To develop a QSAR model for this compound, a dataset of structurally related indole derivatives with known biological activities (e.g., inhibitory concentrations against a specific target) would be required. nih.govphyschemres.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.orgnih.govbiorxiv.orgbohrium.com Once a statistically robust and predictive QSAR model is established, it can be used to estimate the biological activity of this compound. The insights gained from the QSAR model can also highlight which structural features are most important for the desired activity. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism for Research Compounds

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.gov In silico ADME prediction models provide a rapid and cost-effective means to evaluate the "drug-likeness" of a compound. pnrjournal.comjapsonline.comresearchgate.net These models are built using large datasets of compounds with experimentally determined ADME properties. nih.gov

For this compound, various ADME parameters can be predicted using web-based tools and specialized software. These predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that might hinder the compound's development. numberanalytics.comclinicallab.combohrium.com

| ADME Property | Predicted Value (Illustrative) | Interpretation |

| Oral Bioavailability | Good | The compound is likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | The compound is not expected to interfere with the metabolism of other drugs metabolized by this enzyme. nih.gov |

| Human Intestinal Absorption (HIA) | >90% | High probability of absorption from the gastrointestinal tract. japsonline.com |

| Plasma Protein Binding | High | The compound is likely to be highly bound to carrier proteins in the blood. japsonline.com |

This table is for illustrative purposes only. The predicted values are hypothetical and demonstrate the type of information generated from in silico ADME profiling.

Mechanistic and Structure Activity Relationship Sar Studies of Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate and Its Analogs

Rational Design Principles for SAR Investigations of Indole-2-yl Acetate (B1210297) Scaffolds

The rational design of bioactive molecules based on the indole-2-yl acetate scaffold is guided by several key principles derived from extensive SAR studies of related indole (B1671886) derivatives. A primary strategy involves molecular hybridization, where the indole core is combined with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. mdpi.com This approach aims to leverage the favorable binding characteristics of the indole nucleus while introducing new interactions with the biological target.

Another core principle is the strategic modification of substituents on the indole ring and the acetate side chain. This includes altering the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule to optimize its fit within a receptor's binding pocket. For instance, the introduction of specific functional groups can modulate the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org Computational methods, such as molecular docking, play a crucial role in this process by predicting the binding modes of designed analogs and helping to prioritize synthetic efforts. mdpi.comnih.gov These in silico studies provide valuable insights into potential interactions, such as hydrogen bonds and π-π stacking, that can be exploited to enhance binding affinity and selectivity. mdpi.comnih.gov

Bioisosteric replacement is another fundamental principle applied in the design of indole-2-yl acetate analogs. This involves substituting a specific functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, the carboxylic acid of an indole-acetic acid derivative might be replaced with a tetrazole ring to enhance metabolic stability while retaining the acidic character necessary for binding to a specific target.

Exploration of the Role of the 5-Hydroxy Group in Biochemical Activities

The 5-hydroxy group on the indole ring is a critical determinant of the biochemical activity of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate and its analogs. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in the binding sites of various enzymes and receptors. nih.gov For example, in studies of 5-hydroxyindole-2-carboxylic acid amides as histamine-3 receptor inverse agonists, the 5-hydroxy group was a key feature of the pharmacophore model. nih.gov

The importance of the hydroxyl group is also highlighted in studies of other indole derivatives. For instance, indole compounds bearing a hydroxyl group on the benzene (B151609) ring, such as serotonin (B10506), exhibit significant physiological effects. nih.gov In the context of antimicrobial activity, 5-hydroxy indole analogs have been synthesized and evaluated, suggesting a role for this functional group in mediating these effects. nih.gov

Influence of the Methyl Acetate Moiety on Molecular Recognition and Interactions

The methyl acetate moiety at the 2-position of the indole ring plays a pivotal role in molecular recognition and interaction with biological targets. The ester functionality can participate in hydrogen bonding interactions through its carbonyl oxygen, which can act as a hydrogen bond acceptor. The hydrolysis of the methyl ester to the corresponding carboxylic acid can also be a critical factor in the biological activity of these compounds. nih.gov In some cases, the ester may act as a prodrug, being cleaved in vivo by esterases to release the more active carboxylic acid form. nih.gov

For instance, in the plant hormone indole-3-acetic acid (IAA), the carboxylic acid group is crucial for its biological function. mdpi.com Studies on inactive methyl indole-3-acetic acid esters have shown that they can be hydrolyzed by esterases to release the active IAA, demonstrating the importance of the ester-to-acid conversion for biological activity. nih.gov

Impact of Indole Ring Substitutions on Biological Target Binding and Cellular Pathways

Substitutions on the indole ring of the 5-hydroxy-1H-indol-2-yl)acetate scaffold have a profound impact on biological target binding and the modulation of cellular pathways. The nature, position, and steric and electronic properties of these substituents can dramatically alter the pharmacological profile of the parent compound.

For example, the introduction of halogen atoms, such as chlorine or fluorine, at various positions on the indole ring has been shown to enhance the potency of some indole-based compounds. nih.gov This is often attributed to the ability of halogens to form halogen bonds with protein residues and to modulate the lipophilicity of the molecule.

The addition of alkyl or aryl groups can also significantly affect activity. The steric bulk of these substituents can either enhance or hinder binding, depending on the topology of the target's binding site. In some cases, larger substituents can provide additional hydrophobic interactions, leading to increased affinity.

The position of the substituent on the indole ring is also critical. SAR studies on various indole derivatives have shown that a substituent at one position may lead to a significant increase in activity, while the same substituent at a different position may result in a loss of activity. This highlights the importance of a precise understanding of the target's binding site for rational drug design.

Table 1: Effect of Indole Ring Substitutions on Biological Activity

| Parent Scaffold | Substituent | Position | Observed Biological Activity | Reference |

| Indole-2-carboxamide | Chloro or Fluoro | 5 | Enhanced CB1 receptor modulation | nih.gov |

| Indole-2-carboxamide | Short alkyl groups | 3 | Enhanced CB1 receptor modulation | nih.gov |

| Prodolic acid analog | Various | Ring | Enhanced anti-inflammatory activity | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | Methyl | 1 | Beneficial for antibacterial activity | mdpi.com |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | 5-Methoxy | Indole Ring | Favorable for activity with 3-COOH on benzene ring | mdpi.com |

This table is for illustrative purposes and synthesizes data from various indole scaffolds to demonstrate general principles of substitution effects.

Analysis of Conformational Flexibility and Stereochemical Implications for SAR

The conformational flexibility of the indole-2-yl acetate scaffold and the stereochemical implications of its substituents are crucial aspects of its structure-activity relationship. The relative orientation of the indole ring and the acetate side chain can significantly influence how the molecule interacts with its biological target.

Computational studies, such as conformational analysis, can provide insights into the preferred low-energy conformations of these molecules in solution and in the binding site of a receptor. mdpi.com The ability of the molecule to adopt a specific bioactive conformation is often a prerequisite for its activity.

The introduction of chiral centers, for example, by substitution on the acetate side chain, can lead to stereoisomers with different biological activities. This stereoselectivity is a common feature in drug-receptor interactions, where one enantiomer may exhibit significantly higher potency than the other. This underscores the importance of stereochemistry in drug design and the need to evaluate the activity of individual stereoisomers.

Biochemical and Molecular Biological Investigations of Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate: in Vitro Perspectives

Enzymatic Modulatory Activities

In Vitro Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. Its expression in the tumor microenvironment contributes to immune suppression by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites. Consequently, IDO1 is a significant target for cancer immunotherapy. plos.orgdovepress.com

While direct studies on Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate are not specified, research on other indole (B1671886) derivatives demonstrates their potential as IDO1 inhibitors. For instance, a series of 2-(5-imidazolyl)indole derivatives have been designed and synthesized, with some compounds showing potent IDO1 inhibitory activity. One such derivative exhibited an IC₅₀ of 0.16 μM in enzymatic assays and an EC₅₀ of 0.3 μM in cell-based assays. nih.gov Computational docking simulations of these inhibitors suggest that a hydroxyl group can favorably interact with the Ser167 residue in the enzyme's active site, enhancing inhibitory potency. nih.gov Furthermore, the well-known IDO inhibitor, 1-methyl-D-tryptophan (1-D-MT), is an indole derivative that has advanced to clinical trials. plos.orgnih.gov

These findings suggest that the indole nucleus, a core feature of this compound, is a viable scaffold for the development of IDO1 inhibitors.

In Vitro Modulation of Sirtuin-3 (SIRT3) Expression

Sirtuin-3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular responses to oxidative stress. Its modulation is implicated in various diseases, including cancer.

A novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), which shares structural similarities with the subject compound, has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) Bel-7402 cells and their drug-resistant variants. nih.gov In vitro studies revealed that MIAM's mechanism involves the upregulation of SIRT3. nih.gov Silencing the SIRT3 gene in Bel-7402/5FU cells reduced their sensitivity to MIAM, whereas overexpressing SIRT3 enhanced sensitivity. nih.gov This suggests that the anticancer effects of this indole derivative are mediated, at least in part, through the modulation of SIRT3 expression. nih.gov

Table 1: Effect of SIRT3 Expression on Cell Sensitivity to an Indole Derivative (MIAM)

| Cell Line | SIRT3 Status | Effect of MIAM |

|---|---|---|

| Bel-7402/5FU | Normal | Growth Inhibition |

| Bel-7402/5FU | Silenced | Decreased Sensitivity |

| Bel-7402/5FU | Overexpressed | Increased Sensitivity |

Data derived from a study on a structurally related indole compound, MIAM. nih.gov

In Vitro Effects on Protein Kinase C Alpha (PKCα) Activity

Protein Kinase C (PKC) represents a family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, differentiation, and apoptosis. The specific isoform PKCα is a key signaling molecule, and its modulation can impact various cellular pathways. There is currently no available literature detailing the direct in vitro effects of this compound on PKCα activity. General studies on PKCα focus on its role in signal transduction and its activation by various stimuli. acs.org

In Vitro Interaction with 5-Lipoxygenase (5-LO) Pathways

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a therapeutic strategy for inflammatory diseases.

Research into dual inhibitors that target both cyclooxygenase-2 (COX-2) and 5-LOX has explored various chemical scaffolds. While direct data on this compound is absent, studies on other classes of compounds, such as chalcone (B49325) derivatives and hydroxamic acid derivatives, have identified potent dual inhibitors. rjpbr.comnih.gov For example, certain hydroxamic acid derivatives of NSAIDs like indomethacin (B1671933), flurbiprofen, and diclofenac (B195802) have demonstrated dual COX-2 and 5-LOX inhibitory activities in vitro. nih.gov One of the most potent dual inhibitors identified in a study was a derivative of flurbiprofen, which exhibited strong inhibition of both enzymes. nih.gov This highlights the ongoing search for compounds that can interact with the 5-LOX pathway, often in conjunction with COX-2 inhibition.

Table 2: In Vitro 5-LOX Inhibitory Activity of Selected Compound Classes

| Compound Class | Example Inhibitor | 5-LOX IC₅₀ (µM) |

|---|---|---|

| Hydroxamic Acid Derivative | Flurbiprofen Analog | Potent Inhibition |

| Chalcone Derivative | C64 | 0.136 |

Data derived from studies on various compound classes, not this compound. rjpbr.comnih.gov

In Vitro Isocitrate Lyase Inhibition Studies

Isocitrate lyase (ICL) is an essential enzyme in the glyoxylate (B1226380) cycle, which allows microorganisms like Mycobacterium tuberculosis to survive on fatty acids as a carbon source. Since this enzyme is absent in humans, it is considered a promising target for new anti-tuberculosis agents. There is no specific literature available that investigates the in vitro inhibitory effects of this compound on isocitrate lyase.

In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Potential

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, key mediators of inflammation. COX-2 is the inducible isoform and a primary target for anti-inflammatory drugs.

The indole ring is a core component of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which inhibits both COX-1 and COX-2. nih.govnih.gov Research on derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide has identified compounds with significant anti-inflammatory activity and selective COX-2 inhibition. mdpi.com In one study, a synthesized derivative, compound S3, was found to selectively inhibit COX-2 expression in vitro and demonstrated a favorable gastric profile. mdpi.com Molecular docking studies of this compound suggested that its binding mode within the COX-2 active site is similar to that of indomethacin, forming key hydrogen bonds with Tyr355 and Arg120 residues. mdpi.com Although these studies were not performed on this compound itself, they underscore the potential of the indole-acetate scaffold for COX-2 inhibition.

Table 3: COX-2 Inhibitory Activity of an Indole Acetohydrazide Derivative

| Compound | Anti-inflammatory Activity (% Inhibition after 3h) | COX Selectivity |

|---|---|---|

| Indomethacin (Reference) | 76.89% | Non-selective |

| Compound S3 | 63.69% | Selective for COX-2 |

Data derived from a study on a structurally related indole acetohydrazide derivative. mdpi.com

Receptor Binding and Activation Profiling (In Vitro Assays)

There is currently no published data detailing the interaction of this compound with the specified receptor targets.

Cannabinoid Receptor (CB1, CB2) Ligand Binding Characteristics

No studies were found that evaluated the binding affinity or functional activity of this compound at either the cannabinoid CB1 or CB2 receptors. While other indole derivatives have been assessed for cannabinoid receptor activity, these findings cannot be extrapolated to the subject compound.

Estrogen Receptor Alpha (ERα) and G-protein Coupled Estrogen Receptor (GPER) Antagonism

There is no available research on the antagonistic potential of this compound against Estrogen Receptor Alpha (ERα) or the G-protein Coupled Estrogen Receptor (GPER).

Cellular Pathway Modulation (In Vitro Models)

Investigations into the effects of this compound on cellular behavior in established cell lines have not been reported.

Cell Proliferation and Apoptosis Induction in Established Cell Lines

No in vitro studies documenting the effect of this compound on cell proliferation or its ability to induce apoptosis in any established cell lines have been identified. Although various indole derivatives are known to influence these processes, specific data for this compound is lacking. mdpi.comnih.govnih.govresearchgate.netsemanticscholar.orgplos.org

Inhibition of Cell Migration and Invasion in In Vitro Assays

There are no published findings from in vitro assays, such as wound healing or transwell migration assays, to characterize the potential of this compound to inhibit cell migration or invasion.

In Vitro Immunomodulatory Effects: T-cell Proliferation, Oxidative Burst, Cytokine Secretion

No peer-reviewed studies have been published that assess the in vitro immunomodulatory effects of this compound. Future research would be required to determine its impact on:

T-cell Proliferation: Assays using mitogen-stimulated T-lymphocytes would be necessary to ascertain if the compound has stimulatory or inhibitory effects on their proliferation.

Oxidative Burst: The effect of the compound on the respiratory burst in phagocytic cells like neutrophils or macrophages could be measured using assays such as the dihydrorhodamine (DHR) 123 assay, which quantifies the production of reactive oxygen species (ROS). aruplab.com

Cytokine Secretion: The influence of this compound on the secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells (such as LPS-stimulated macrophages) has not been determined.

Mitigation of Oxidative Stress and Inflammation in Cellular Models

There is no available data on the ability of this compound to mitigate oxidative stress or inflammation in any cellular model. To investigate this, future studies could involve:

Cellular Models: Utilizing cell lines such as RAW 264.7 macrophages, Caco-2 intestinal cells, or HT-29 colon cancer cells, which are commonly used to model inflammation and oxidative stress. nih.govresearchgate.net

Induction of Stress: Inducing oxidative stress or an inflammatory response using agents like hydrogen peroxide (H₂O₂), lipopolysaccharide (LPS), or methylglyoxal. researchgate.netmdpi.com

Measuring Outcomes: Assessing cell viability and quantifying markers of oxidative stress (e.g., intracellular ROS levels, antioxidant enzyme activity) and inflammation (e.g., nitric oxide production, expression of inflammatory mediators like COX-2 and iNOS).

Elucidation of Specific Molecular Targets and Associated Downstream Signaling Pathways

The specific molecular targets of this compound are unknown. Research has not yet been conducted to identify which proteins, enzymes, or receptors it may interact with to exert any potential biological effect.

Identifying these targets would be a critical step in understanding its mechanism of action. Subsequent research would then be needed to map the downstream signaling pathways that are modulated by this interaction, such as the MAPK, Akt/mTOR, or NF-κB pathways, which are often implicated in inflammation and cellular stress responses. mdpi.com

Research Applications of Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate and Its Analogs in Organic Synthesis

Utility as Key Synthetic Intermediates for Complex Indole (B1671886) Alkaloids

The indole core is a defining feature of numerous alkaloids with significant biological activities. While direct synthetic applications of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate are not extensively documented in publicly available research, the strategic use of its close analogs, such as those with methoxy (B1213986) or alternative substitutions, highlights the potential of this class of compounds in the total synthesis of complex natural products.

Organic chemists employ these indole derivatives as foundational blocks, leveraging the functional groups to build polycyclic frameworks. For instance, substituted tryptamines and tryptophan esters are common starting points in the synthesis of various indole alkaloids. encyclopedia.pub The synthesis of fradcarbazole A, a staurosporine-type alkaloid, involved the use of 5-substituted tryptamines (fluoro, chloro, bromo, methoxy) to generate key intermediates. encyclopedia.pub Similarly, the total synthesis of the indole-tetramic acid alkaloid isolated from Penicillium griseofulvum commenced with 4-bromo tryptophan methyl ester hydrochloride. encyclopedia.pub

The general strategy often involves the modification of the side chain at position 2 or 3 and leveraging the N-H and C3 positions for cyclization reactions. Classic methods like the Fischer and Bischler indole syntheses are frequently adapted to create the initial indole ring system, which is then elaborated. chim.itnih.gov The presence of a hydroxyl or methoxy group at the 5-position, as seen in analogs like 5-methoxy-1H-indole-2-carboxylic acid (5MICA), can influence the electronic properties of the ring and provide a handle for further functionalization, which is crucial for the synthesis of specific, highly substituted alkaloids. mdpi.comresearchgate.net

| Precursor Analog | Synthesized Alkaloid/Intermediate Type | Key Synthetic Strategy |

| 5-Substituted Tryptamines | Fradcarbazole A derivatives | Protection, oxidation, and subsequent cyclizations |

| 4-Bromo Tryptophan Methyl Ester | Indole-tetramic acid alkaloids | Multi-step synthesis involving protection and cyclization |

| Phenylhydrazine (B124118) derivatives | Minfiensine | Fischer indole synthesis followed by reductive amination |

Application as Versatile Building Blocks for Novel Heterocyclic Scaffolds

The indole ring system is a privileged structure in medicinal chemistry, and its derivatives are frequently used to generate novel heterocyclic compounds with potential therapeutic applications. sigmaaldrich.com this compound and its analogs serve as versatile platforms for constructing a variety of new scaffolds through the chemical modification of their inherent functional groups.

A prominent example involves the transformation of indole-2-carboxylates. Ethyl indol-2-carboxylate, an analog of the title compound, can be converted into the corresponding carbohydrazide (B1668358) through hydrazinolysis. This carbohydrazide intermediate is then reacted with other reagents to form new heterocyclic rings. For instance, its reaction with phenacyl bromides can yield N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides, effectively fusing a thiazole (B1198619) ring system to the indole core via a hydrazide linker. mdpi.com

Furthermore, analogs like 5-methoxy-1H-indole-2-carboxylic acid (5MICA) have been used to synthesize arylhydrazone derivatives. mdpi.com The synthesis involves the hydrazinolysis of the corresponding methyl ester to form a hydrazide, which is then condensed with substituted benzaldehydes. mdpi.com This reaction attaches a new aromatic system to the indole scaffold, creating larger, more complex molecules with potential for biological activity. mdpi.comresearchgate.net These synthetic strategies demonstrate how the acetate (B1210297) or carboxylate group at the 2-position is a key site for elaboration, enabling the fusion or attachment of other heterocyclic systems.

| Indole Building Block | Reagents | Resulting Heterocyclic Scaffold |

| Ethyl indol-2-carboxylate | 1. Hydrazine hydrate2. Phenacyl bromide | N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide |

| Methyl 5-methoxyindole-2-carboxylate | 1. Hydrazine hydrate2. Substituted benzaldehydes | Arylhydrazone of 5-methoxyindole-2-carboxylate |

| 5-Hydroxyindole-3-carboxylic acid | Various amines | Substituted 5-hydroxyindole-3-carboxamides |

Precursors for the Development of Advanced Research Probes

Indole derivatives are crucial for developing advanced research probes to study biological systems, owing to their prevalence in key biomolecules like serotonin (B10506) and tryptophan. The structural features of this compound and its analogs make them suitable precursors for probes designed to interact with specific biological targets or to act as biomarkers.

The 5-hydroxyindole (B134679) moiety is particularly significant as it is the core of the primary serotonin metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA). medchemexpress.com Elevated levels of 5-HIAA are used as a biomarker for certain neuroendocrine tumors. medchemexpress.commedchemexpress.com This biological precedent suggests that synthetic analogs, including esters like this compound, could be modified to develop probes for studying serotonin pathways or for diagnostic purposes.

In a related context, other functionalized indole derivatives have been successfully developed into molecular probes. For example, an isatin-derived molecule, 3-(fluoromethyl)-3-hydroxyindolin-2-one, has been identified as a highly selective ligand for the muscarinic acetylcholine (B1216132) (mAChR) receptor, with potential use in Alzheimer's disease research. acs.org The synthesis of such specialized molecules often starts from functionalized indole precursors. The development of these probes showcases the potential to modify the side chain and substituents on the indole ring of compounds like this compound to create highly specific tools for chemical biology and molecular imaging.

| Precursor Type / Concept | Resulting Probe/Application | Area of Research |

| 5-Hydroxyindole-3-acetic acid (Natural Metabolite) | Biomarker for neuroendocrine tumors | Diagnostics, Oncology |

| Isatin (Indole-2,3-dione) derivative | Selective mAChR receptor ligand | Alzheimer's Disease Therapy |

| 5-Methoxyindole-2-carboxylic acid derivatives | Potential neuroprotective agents | Neuroscience, Stroke Injury |

Analytical Method Development and Research for Methyl 2 5 Hydroxy 1h Indol 2 Yl Acetate in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation in Research

The synthesis of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate, like many organic compounds, can result in a mixture containing starting materials, intermediates, and by-products. Consequently, effective purification and subsequent purity verification are critical steps. High-performance liquid chromatography (HPLC) stands out as a primary tool for both the assessment of purity and the preparative isolation of this compound in research settings.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing and purifying polar to moderately non-polar compounds like this compound. The separation is typically achieved using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For purity assessment, an analytical RP-HPLC method can be developed. A hypothetical method is outlined below:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from potential impurities, with purity being determined by the relative peak area of the main compound.

For the isolation of larger quantities of the compound for further research, preparative HPLC is utilized. This technique employs larger columns and higher flow rates to process larger sample loads. The conditions are often scaled up from an optimized analytical method.

| Parameter | Condition |

| Column | C18, 21.2 mm x 250 mm, 10 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or shallow gradient based on analytical run |

| Flow Rate | 20-50 mL/min |

| Detection | UV at 280 nm with fraction collection |

Fractions are collected as the compound elutes from the column, and these fractions are then combined and the solvent evaporated to yield the purified this compound.

Spectroscopic Quantification Methods in Complex Research Matrices

Quantifying this compound in complex research matrices, such as cell lysates or reaction mixtures, requires sensitive and selective methods. UV-Visible spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two powerful techniques for this purpose.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible method for quantification. longdom.org Indole (B1671886) compounds typically exhibit strong UV absorbance due to their aromatic nature. researchgate.netresearchdata.edu.au The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax for this compound is expected to be in the range of 225-350 nm. researchgate.net A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly complex samples where selectivity is a major concern, LC-MS/MS is the method of choice. frontiersin.org This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. The compound is first separated from the matrix components by HPLC and then ionized, and specific precursor-to-product ion transitions are monitored. This high degree of selectivity allows for accurate quantification even in the presence of co-eluting interferences.

A hypothetical LC-MS/MS method for the quantification of this compound is detailed below:

| LC Parameters | MS/MS Parameters | ||

| Column | C18, 2.1 mm x 50 mm, 1.8 µm | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mobile Phase A | 0.1% Formic acid in Water | Precursor Ion (m/z) | [M+H]⁺ |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Product Ion 1 (m/z) | Fragment of the indole ring |

| Flow Rate | 0.3 mL/min | Product Ion 2 (m/z) | Fragment from the acetate (B1210297) side chain |

| Injection Volume | 5 µL | Collision Energy | Optimized for fragmentation |

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards prepared in a similar matrix.

Synthesis and Application of Isotope-Labeled Analogs for Mechanistic Investigations

Isotope-labeled analogs of this compound are invaluable tools for elucidating its metabolic fate and mechanism of action in research studies. Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly incorporated into the molecule.

Synthesis of Isotope-Labeled Analogs

The synthesis of a deuterium-labeled analog could be achieved through hydrogen-deuterium exchange reactions on the parent molecule or a suitable precursor. For example, acid-catalyzed exchange using deuterated solvents can introduce deuterium atoms at specific positions on the indole ring.

A potential synthetic route for a deuterated analog could involve the following general steps:

Protection of reactive groups: The hydroxyl and amine functionalities of a suitable precursor may need to be protected.

Deuterium exchange: The protected compound is then subjected to a deuteration agent, such as deuterated acid in a deuterated solvent, to replace specific protons with deuterium.

Deprotection: The protecting groups are removed to yield the isotope-labeled this compound.

Application in Mechanistic Investigations

Isotope-labeled analogs are primarily used as internal standards in quantitative LC-MS/MS analysis and in metabolic studies.

Internal Standards: A known amount of the isotope-labeled analog is added to a sample before processing. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification.

Metabolic Studies: In metabolic studies, the isotope-labeled compound is introduced into a biological system (e.g., cell culture). nih.govbiorxiv.orgresearchgate.net The mass difference between the labeled compound and its potential metabolites allows for their unambiguous identification using mass spectrometry. This enables researchers to trace the metabolic pathways of this compound, identifying the enzymes and transformation products involved.

The use of these sophisticated analytical techniques is fundamental to advancing the scientific understanding of this compound in various research contexts.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., indole C-2 vs. C-3 acetate positioning). Aromatic proton splitting (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) are diagnostic .

- FT-IR : Ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis resolves isotopic clusters, distinguishing molecular ions from adducts .

Addressing inconsistencies : - Cross-validate NMR with COSY/HSQC to assign overlapping signals.

- Compare experimental IR with DFT-simulated spectra .

How should researchers reconcile discrepancies between NMR solution data and X-ray solid-state structures for this compound?

Advanced

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Methodological approaches:

- Variable-temperature NMR : Assess conformational flexibility (e.g., ester group rotation) .

- DFT calculations : Optimize gas-phase and solvent-phase geometries (using Gaussian or ORCA) and compare with crystallographic data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state conformation .

What computational strategies predict the reactivity and byproducts of this compound under varying conditions?

Q. Advanced

- Reactivity prediction :

- Byproduct analysis :

What are the key considerations for ensuring sample stability during biological assays involving this compound?

Q. Basic

- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the hydroxyl group .

- Solvent selection : Use DMSO or ethanol (not aqueous buffers) to avoid ester hydrolysis .

- Light protection : Amber vials prevent photodegradation of the indole moiety .

How can researchers design structure-activity relationship (SAR) studies for neuroprotective derivatives of this compound?

Q. Advanced

- Scaffold modification : Introduce substituents at indole C-5 (e.g., halogens, methoxy) or vary the ester group (ethyl, tert-butyl) .

- In vitro assays :

- Data analysis : Apply multivariate statistics (PCA) to correlate substituent electronegativity with activity .

What experimental and computational methods validate the tautomeric forms of this compound?

Q. Advanced

- ¹⁵N NMR : Resolves indole NH tautomerism (δ 120–130 ppm for 1H-indole vs. 2H-indole) .

- UV-Vis spectroscopy : Compare λmax shifts in acidic vs. basic conditions to identify enol-keto equilibria .

- MD simulations : Track tautomer populations over nanosecond timescales in explicit solvent models .

How can researchers address low crystallinity issues when growing single crystals of this compound?

Q. Basic

- Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane) to slow nucleation .

- Vapor diffusion : Hanging drop method with tert-butyl alcohol as antisolvent .

- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 2-(5-methoxyindol-3-yl)acetate) .

What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Q. Advanced

- Cyclic voltammetry : Identify oxidation peaks (e.g., indole hydroxyl group at ~0.6 V vs. Ag/AgCl) and correlate with radical stability .

- In situ FTIR : Monitor intermediate formation during redox cycles .

- DFT-computed HOMO/LUMO : Predict electron-transfer pathways and reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.